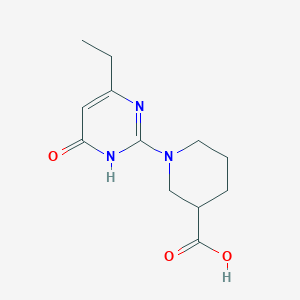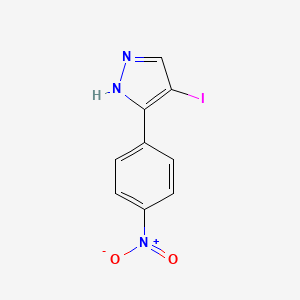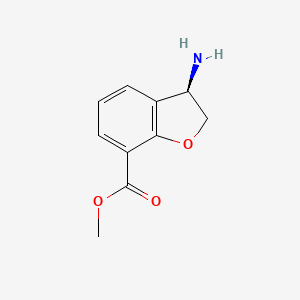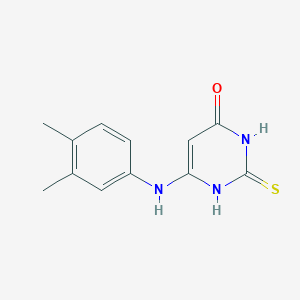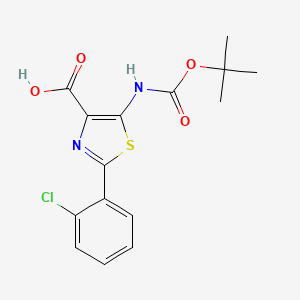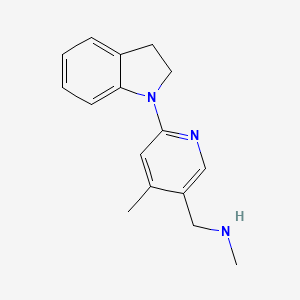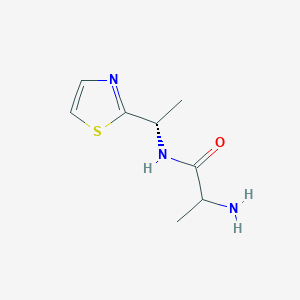
2-Amino-N-((S)-1-(thiazol-2-yl)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-((S)-1-(thiazol-2-yl)ethyl)propanamide is a compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((S)-1-(thiazol-2-yl)ethyl)propanamide typically involves the reaction of thiazole derivatives with appropriate amines under controlled conditions. One common method involves the condensation of a thiazole aldehyde with an amine in the presence of a reducing agent. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N-((S)-1-(thiazol-2-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
2-Amino-N-((S)-1-(thiazol-2-yl)ethyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-N-((S)-1-(thiazol-2-yl)ethyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzothiazole: Known for its pharmacological activities and used in various medicinal applications.
Thiazolidine derivatives: These compounds share structural similarities and are studied for their biological activities.
Uniqueness
2-Amino-N-((S)-1-(thiazol-2-yl)ethyl)propanamide stands out due to its specific structural features and the unique combination of functional groups
Propiedades
Fórmula molecular |
C8H13N3OS |
|---|---|
Peso molecular |
199.28 g/mol |
Nombre IUPAC |
2-amino-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C8H13N3OS/c1-5(9)7(12)11-6(2)8-10-3-4-13-8/h3-6H,9H2,1-2H3,(H,11,12)/t5?,6-/m0/s1 |
Clave InChI |
PLWQFCGVNGSLPA-GDVGLLTNSA-N |
SMILES isomérico |
C[C@@H](C1=NC=CS1)NC(=O)C(C)N |
SMILES canónico |
CC(C1=NC=CS1)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


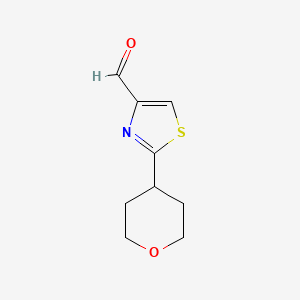


![3-Isobutyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11805210.png)
